Antiarol OATP1B1/1B3 Inhibition Profile vs. Class Baseline
Antiarol demonstrates high inhibitory activity against the hepatic uptake transporters OATP1B1 and OATP1B3, with inhibition percentages of 95.16% and 112.96%, respectively, at a concentration of 10 µM [1]. This level of inhibition exceeds the typical baseline activity expected for a simple phenolic compound and suggests a potential for clinically relevant drug-drug interactions.
| Evidence Dimension | Percent inhibition of transporter activity |
|---|---|
| Target Compound Data | OATP1B1: 95.16%; OATP1B3: 112.96% |
| Comparator Or Baseline | Baseline (no inhibitor): 0% |
| Quantified Difference | 95.16% and 112.96% inhibition |
| Conditions | 10 µM concentration in OATP1B1- and OATP1B3-transfected CHO cells |
Why This Matters
High transporter inhibition flags Antiarol as a potential probe for studying hepatic drug uptake and as a compound requiring careful handling in co-administration studies.
- [1] TargetMol. Antiarol (T2936) Product Information. View Source
